molecular formula C8H8F3N3O2 B2717306 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid CAS No. 1592472-11-1

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

Cat. No.: B2717306
CAS No.: 1592472-11-1
M. Wt: 235.166
InChI Key: XPBQQENVDVKGCL-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, a suitable azide and alkyne precursor are chosen to introduce the cyclopropylmethyl and trifluoromethyl groups.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as oxidation of an aldehyde or alcohol precursor or direct carboxylation of an intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Process Optimization: Streamlining reaction conditions (temperature, pressure, solvent choice) to maximize efficiency.

    Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or other reduced forms of the original compound.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the synthesis of agrochemicals, polymers, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The triazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the cyclopropylmethyl group.

    1-(Cyclopropylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is unique due to the presence of both the cyclopropylmethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethyl group can influence the compound’s steric and electronic characteristics, potentially leading to unique reactivity and biological activity profiles.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5(7(15)16)12-13-14(6)3-4-1-2-4/h4H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBQQENVDVKGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C(N=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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